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molecular formula C15H17NO2 B3065525 4-Cyano-4-phenylcyclohexanone ethylene ketal CAS No. 51509-98-9

4-Cyano-4-phenylcyclohexanone ethylene ketal

Cat. No. B3065525
M. Wt: 243.3 g/mol
InChI Key: NGPVZFGEMDNOTA-UHFFFAOYSA-N
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Patent
US09403767B2

Procedure details

The title compound of step 2 (43.3 g, 217 mmol) and ethylene glycol (27.4 g, 435 mmol) were boiled in toluol (430 mL) with the addition of p-toluol sulphonic acid (1.87 g, 10.9 mmol) at a water separator for 3 h with reflux. After the reaction had ended, the mixture was cooled, washed with NaHCO3 solution and saturated NaCl solution, dried with Na2SO4 and concentrated to low volume in a vacuum.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluol sulphonic acid
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([C:8]#[N:9])[CH2:4][CH2:3]1.[CH2:16](O)[CH2:17][OH:18].O>C1(C)C=CC=CC=1>[C:10]1([C:5]2([C:8]#[N:9])[CH2:4][CH2:3][C:2]3([O:18][CH2:17][CH2:16][O:1]3)[CH2:7][CH2:6]2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
43.3 g
Type
reactant
Smiles
O=C1CCC(CC1)(C#N)C1=CC=CC=C1
Name
Quantity
27.4 g
Type
reactant
Smiles
C(CO)O
Name
p-toluol sulphonic acid
Quantity
1.87 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
430 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
WASH
Type
WASH
Details
washed with NaHCO3 solution and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume in a vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1(=CC=CC=C1)C1(CCC2(OCCO2)CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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